3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a methoxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thiomorpholine Introduction: Thiomorpholine can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiomorpholine moiety.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer or bacterial infections.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its unique structure and functional groups.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and thiomorpholine moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(furan-3-yl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide: Similar structure but with a morpholine ring instead of thiomorpholine.
3-chloro-N-(2-(furan-3-yl)-2-piperidinoethyl)-4-methoxybenzenesulfonamide: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
The presence of the thiomorpholine ring in 3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide distinguishes it from similar compounds. This unique feature may confer different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-17-3-2-14(10-15(17)18)26(21,22)19-11-16(13-4-7-24-12-13)20-5-8-25-9-6-20/h2-4,7,10,12,16,19H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIYJXYWLRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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